![molecular formula C11H18N2O4S2 B7534769 4-[(Butylsulfonylamino)methyl]benzenesulfonamide](/img/structure/B7534769.png)
4-[(Butylsulfonylamino)methyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Butylsulfonylamino)methyl]benzenesulfonamide, also known as BuSulMet, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been synthesized for its potential use as a therapeutic agent. BuSulMet is an important compound in the field of medicinal chemistry, as it has shown promising results in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 4-[(Butylsulfonylamino)methyl]benzenesulfonamide is not fully understood. However, it is believed to inhibit the activity of enzymes that are involved in the growth and spread of cancer cells. 4-[(Butylsulfonylamino)methyl]benzenesulfonamide has also been shown to induce oxidative stress in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
4-[(Butylsulfonylamino)methyl]benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes that are involved in the growth and spread of cancer cells. 4-[(Butylsulfonylamino)methyl]benzenesulfonamide has also been shown to induce oxidative stress in cancer cells, which can lead to cell death. In addition, 4-[(Butylsulfonylamino)methyl]benzenesulfonamide has been shown to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[(Butylsulfonylamino)methyl]benzenesulfonamide in lab experiments is its potential use in the treatment of cancer. 4-[(Butylsulfonylamino)methyl]benzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. Another advantage of using 4-[(Butylsulfonylamino)methyl]benzenesulfonamide in lab experiments is its potential use in the treatment of other diseases, such as diabetes and inflammation. One limitation of using 4-[(Butylsulfonylamino)methyl]benzenesulfonamide in lab experiments is its low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for research on 4-[(Butylsulfonylamino)methyl]benzenesulfonamide. One direction is to further investigate its potential use in the treatment of cancer. Another direction is to investigate its potential use in the treatment of other diseases, such as diabetes and inflammation. Additionally, future research could focus on improving the solubility of 4-[(Butylsulfonylamino)methyl]benzenesulfonamide in water, which would make it easier to work with in lab experiments. Finally, future research could focus on developing new derivatives of 4-[(Butylsulfonylamino)methyl]benzenesulfonamide that have improved therapeutic properties.
Méthodes De Synthèse
4-[(Butylsulfonylamino)methyl]benzenesulfonamide can be synthesized using a multistep process. The first step involves the reaction of 4-chlorobenzenesulfonyl chloride with butylamine to form 4-(butylamino)benzenesulfonyl chloride. The second step involves the reaction of the intermediate product with formaldehyde to form 4-[(butylsulfonylamino)methyl]benzenesulfonyl chloride. The final step involves the reaction of the intermediate product with ammonia to form 4-[(Butylsulfonylamino)methyl]benzenesulfonamide. The overall yield of the synthesis process is approximately 50%.
Applications De Recherche Scientifique
4-[(Butylsulfonylamino)methyl]benzenesulfonamide has been extensively studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 4-[(Butylsulfonylamino)methyl]benzenesulfonamide has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is important in preventing the growth and spread of cancer. In addition to its potential use in cancer treatment, 4-[(Butylsulfonylamino)methyl]benzenesulfonamide has also been studied for its potential use in the treatment of other diseases, such as diabetes and inflammation.
Propriétés
IUPAC Name |
4-[(butylsulfonylamino)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4S2/c1-2-3-8-18(14,15)13-9-10-4-6-11(7-5-10)19(12,16)17/h4-7,13H,2-3,8-9H2,1H3,(H2,12,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPZWLHWSDNVBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCC1=CC=C(C=C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Butylsulfonylamino)methyl]benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

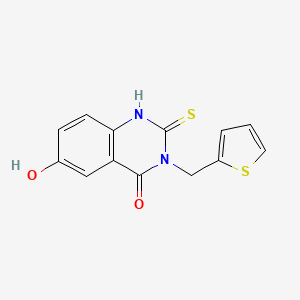
![N-tert-butyl-2-[[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl]benzenesulfonamide](/img/structure/B7534709.png)
![1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-[2-(1,3-thiazol-4-yl)benzimidazol-1-yl]ethanone](/img/structure/B7534710.png)
![3,4-dimethoxy-N-[2-oxo-2-[3-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethyl]benzamide](/img/structure/B7534715.png)
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B7534725.png)
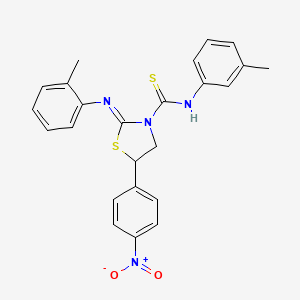
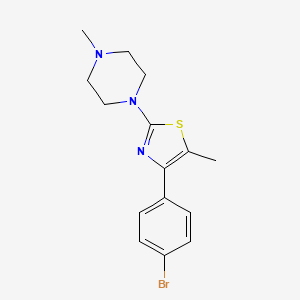
![3-cyano-N~1~-[(3-methyl-5-isoxazolyl)methyl]benzamide](/img/structure/B7534744.png)
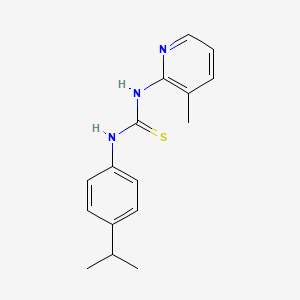
![N-[1-[[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methyl]piperidin-4-yl]-N-methylmethanesulfonamide](/img/structure/B7534757.png)
![2-[[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]propanoic acid](/img/structure/B7534773.png)
![4-(4-chlorophenyl)-5-[(2-methoxy-5-piperidin-1-ylsulfonylphenyl)diazenyl]-N-prop-2-enyl-1,3-thiazol-2-amine](/img/structure/B7534778.png)
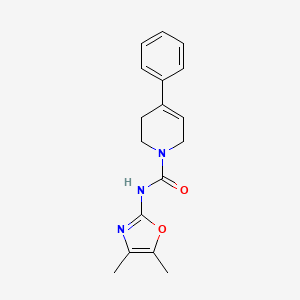
![1-(4-fluorophenyl)-N~4~-[2-(1H-indol-3-yl)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7534783.png)